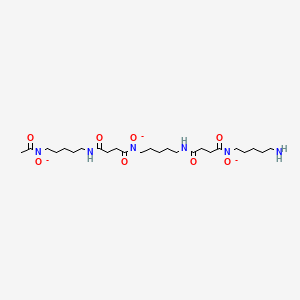

desferrioxamine B(3-)

Übersicht

Beschreibung

Desferrioxamine B(3-) is a hydroxamic acid anion resulting from the removal of a proton from each of the hydroxamic acid groups of desferrioxamine B It has a role as a siderophore. It is a conjugate base of a desferrioxamine B.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1. Photochemical Reactivity and Pollutant Degradation

Recent studies have highlighted the role of Desferrioxamine B in enhancing the degradation of pharmaceutical contaminants. In a study conducted by Wu et al., Desferrioxamine B was used in a sunlight/Fe3+/persulfate system to degrade Atenolol, a common pharmaceutical pollutant. The research demonstrated that the compound significantly improved the formation of reactive radicals, which are essential for breaking down organic pollutants in water .

Table 1: Key Findings on Pollutant Degradation Using Desferrioxamine B

| Parameter | Value/Observation |

|---|---|

| Photolysis Product | Fe2+ and HO- |

| Degradation Efficiency | Stable across pH 2.5 to 8.4 |

| Main Reactive Radical | SO4 - − |

| Effect on Atenolol Degradation | Positive influence noted |

Medical Applications

2.1. Treatment of Iron Overload Disorders

Desferrioxamine B is widely used in clinical settings for the treatment of iron overload conditions such as thalassemia and hereditary hemochromatosis. Its high affinity for ferric ions allows it to effectively reduce excess iron levels in patients, thereby preventing complications associated with iron toxicity .

Case Study: Efficacy in Thalassemia Patients

A study published in the British Journal of Haematology reported effective treatment outcomes with Desferrioxamine in selected cases of hereditary hemochromatosis, indicating its potential as a therapeutic agent for managing iron overload .

2.2. Cancer Therapy Enhancement

Desferrioxamine B's role extends into oncology, particularly in enhancing the efficacy of radiotherapy for triple-negative breast cancer. Research has shown that when combined with radiation therapy, Desferrioxamine significantly decreased cell viability and tumor sphere formation in breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The mechanism involves suppression of NF-κB activation, leading to increased apoptosis in cancer cells .

Table 2: Impact of Desferrioxamine on Cancer Cell Lines

| Treatment Condition | Cell Viability (%) | Tumor Sphere Formation |

|---|---|---|

| Control | 76% | 8 |

| Radiation (10 Gy) | 54% | 6 |

| Desferrioxamine (100 μM + Radiation) | 30% | 2 |

Biotechnological Applications

3.1. Microbial Growth Enhancement

Desferrioxamine B has been studied for its effects on microbial growth under low-iron conditions. A transcriptomic analysis revealed that the presence of Desferrioxamine B influenced gene expression related to metal acquisition and metabolism, suggesting its utility as an iron availability manipulator in laboratory cultures .

Eigenschaften

IUPAC Name |

N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h2-20,26H2,1H3,(H,27,33)(H,28,34)/q-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZKLNOYBOAHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N6O8-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.